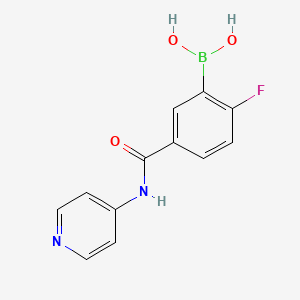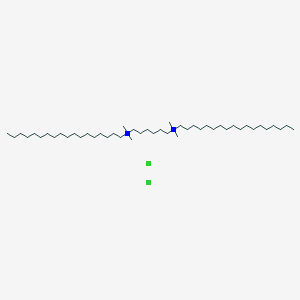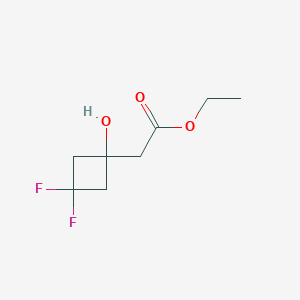
Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate is a chemical compound with the molecular formula C8H12F2O3 and a molecular weight of 194.18 g/mol This compound is known for its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate typically involves the reaction of cyclobutane derivatives with fluorinating agents. One common method includes the use of ethyl acetate as a starting material, which undergoes a series of reactions including fluorination and hydroxylation to yield the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the required product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated cyclobutane ring.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., chlorine or bromine) and nucleophiles (e.g., amines or thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 2-(3,3-difluorocyclobutyl)acetate, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism by which ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(1-hydroxycyclobutyl)acetate: Similar structure but lacks fluorine atoms, resulting in different chemical properties and reactivity.
Cyclobutaneacetic acid, 3,3-difluoro-1-hydroxy-, ethyl ester: Another fluorinated cyclobutane derivative with similar applications but different functional groups.
Uniqueness
Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H12F2O3 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate |
InChI |
InChI=1S/C8H12F2O3/c1-2-13-6(11)3-7(12)4-8(9,10)5-7/h12H,2-5H2,1H3 |
Clé InChI |
QFUGOICJIHJRFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CC(C1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




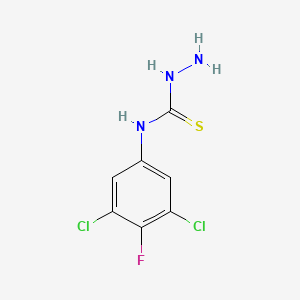
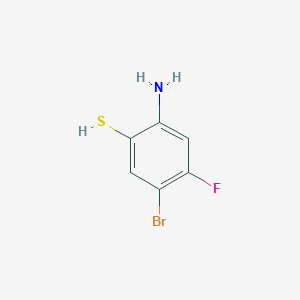
![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
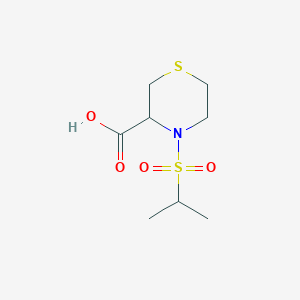

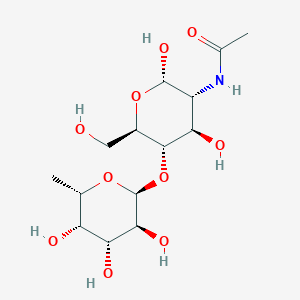
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
